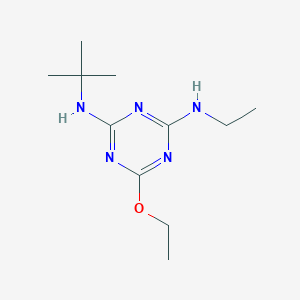![molecular formula C22H21N3 B5876293 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline CAS No. 292052-60-9](/img/structure/B5876293.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline
Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline, also known as BIM-4, is a small molecule that has gained significant attention in recent years due to its potential as a therapeutic agent. BIM-4 belongs to the class of benzimidazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The exact mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline is not fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has been shown to target the PI3K/AKT and MAPK/ERK pathways, which are known to play a critical role in cancer cell proliferation and survival.
Biochemical and physiological effects:
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has been shown to possess anti-inflammatory and antimicrobial properties. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has also been shown to have a positive effect on glucose metabolism and insulin resistance in animal models, suggesting that it may have potential as a therapeutic agent for diabetes and metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline is its relatively simple synthesis method, which makes it easy to produce in large quantities for laboratory experiments. However, one of the limitations of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline. One area of focus could be the development of more effective formulations of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline that improve its solubility and bioavailability. Another area of focus could be the identification of specific cancer types that are particularly sensitive to N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline, which could help to guide its clinical development as an anticancer agent. Additionally, further research is needed to fully understand the mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline and its potential as a therapeutic agent for other diseases beyond cancer.
Synthesis Methods
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline can be synthesized using a multistep synthetic route, which involves the condensation of 2-(chloromethyl)benzimidazole with benzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the N-alkylation of 2-(benzylamino)-1-methylbenzene with 1-(2-bromoethyl)-1H-benzimidazole.
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has been extensively studied for its potential as an anticancer agent. Several in vitro studies have shown that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline can induce apoptosis (programmed cell death) in a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline has also been shown to inhibit the growth and migration of cancer cells by targeting key signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.
properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3/c1-17-11-13-19(14-12-17)23-15-22-24-20-9-5-6-10-21(20)25(22)16-18-7-3-2-4-8-18/h2-14,23H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSOEUOVKWKUMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165664 | |
| Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline | |
CAS RN |
292052-60-9 | |
| Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292052-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methylphenyl)-1-(phenylmethyl)-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)





![5-(2-ethoxybenzylidene)-3-[(2-ethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5876245.png)
![N'-(tert-butyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5876252.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5876260.png)


![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
